molecular formula C4H10ClNO2 B122366 3-Amino-2-methylpropanoic acid hydrochloride CAS No. 28267-25-6

3-Amino-2-methylpropanoic acid hydrochloride

Cat. No. B122366
CAS RN: 28267-25-6
M. Wt: 139.58 g/mol
InChI Key: CGGBOMJVYQTWRN-UHFFFAOYSA-N
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Description

3-Amino-2-methylpropanoic acid hydrochloride, also known as (S)-3-Amino-2-methylpropanoic acid hydrochloride, is a chemical compound with the CAS Number: 925704-45-6 . It has a molecular weight of 139.58 . This compound is also known as 3-Aminoisobutyric acid, a product formed by the catabolism of thymine .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-methylpropanoic acid hydrochloride is represented by the formula C4H10ClNO2 . The InChI code for the compound is 1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 .


Physical And Chemical Properties Analysis

3-Amino-2-methylpropanoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 139.58 . The compound has 3 hydrogen bond donors and 3 hydrogen bond acceptors .

Safety and Hazards

The compound is associated with a GHS07 pictogram and has a signal word of "Warning" . Specific hazard statements and precautionary statements were not provided in the search results.

Mechanism of Action

Target of Action

3-Amino-2-methylpropanoic acid, also known as α-Methyl-β-alanine, is primarily involved in the pyrimidine degradation pathway . The compound is a product of the conversion of N-carbamyl-beta-aminoisobutyric acid by the enzyme Beta-ureidopropionase (EC 3.5.1.6) . This enzyme is the primary target of the compound and plays a crucial role in the last step of pyrimidine degradation .

Mode of Action

It is known that the compound interacts with its target enzyme, beta-ureidopropionase, to facilitate the degradation of pyrimidines . This interaction results in changes in the biochemical pathways related to pyrimidine metabolism .

Biochemical Pathways

3-Amino-2-methylpropanoic acid is involved in the pyrimidine degradation pathway . It is produced from the conversion of N-carbamyl-beta-aminoisobutyric acid by the enzyme Beta-ureidopropionase . This is the last step in the degradation of pyrimidines, which are key components of nucleic acids . The downstream effects of this pathway include the production of beta-alanine, a component of several biochemically significant compounds .

Result of Action

The molecular and cellular effects of 3-Amino-2-methylpropanoic acid’s action are primarily related to its role in pyrimidine degradation . By facilitating the last step of this process, the compound contributes to the regulation of nucleic acid metabolism . Deficiency in the enzyme Beta-ureidopropionase, with which the compound interacts, is associated with neurological abnormalities .

properties

IUPAC Name

3-amino-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGBOMJVYQTWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502513
Record name 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methylpropanoic acid hydrochloride

CAS RN

28267-25-6
Record name 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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